

# NVS-STG2: A Technical Guide to a Novel STING Agonist

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## Compound of Interest

Compound Name: *Nvs-stg2*

Cat. No.: *B11930263*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **NVS-STG2**, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. **NVS-STG2** represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.

## Discovery and Development

**NVS-STG2** was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.<sup>[1]</sup> The screening effort aimed to discover novel activators of human STING.<sup>[2][3]</sup> This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent **NVS-STG2**.<sup>[1]</sup> The discovery of **NVS-STG2** and its unique mechanism of action was published in Nature Chemical Biology.<sup>[1]</sup>

## Mechanism of Action: A Molecular Glue for STING Activation

**NVS-STG2** employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, **NVS-STG2** targets the transmembrane domain.

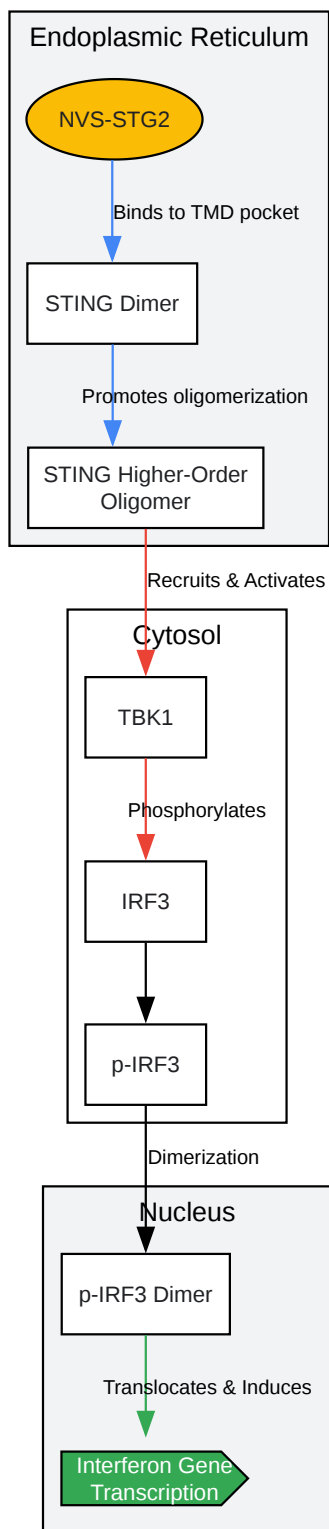
Cryo-electron microscopy (Cryo-EM) studies have revealed that **NVS-STG2** binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.

The specific interactions involve the carboxylic acid of **NVS-STG2** forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **NVS-STG2**-mediated STING activation:

## NVS-STG2 Signaling Pathway

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Caption: **NVS-STG2** binds to STING dimers, inducing oligomerization and downstream signaling.

## Preclinical Data

**NVS-STG2** has demonstrated potent and specific activity in a variety of preclinical models.

### In Vitro Activity

Assay Type	Cell Line	Parameter	Result
Reporter Gene Assay	THP1-Dual	ISRE-Luc Expression	AC50 = 5.2 $\mu$ M
Phosphorylation Assay	HEK293T (STING co-transfected)	IRF3 Phosphorylation	Induced STING-dependent phosphorylation
Translocation/Aggregation	293T cells	STING Puncta Formation	Caused bright punctate structures with wild-type STING
Oligomerization Assay	Purified hSTING protein	Higher-Order Oligomers	Induced formation of higher-order oligomers
Cytokine Production	Human PBMCs	IFN $\beta$ Production	Induced high levels, comparable to cGAMP

### In Vivo Antitumor Activity

**NVS-STG2** has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.

Tumor Model	Mouse Strain	Dosing Regimen	Key Findings
MC38 Colon Carcinoma	hSTING knock-in	800 µg, intratumoral injection (3 times)	Significantly slowed tumor growth
B16-SIY Melanoma	hSTING knock-in	400 µg, 800 µg, intratumoral injection (single dose)	Dose-dependent induction of T cell priming response; Significant increase in plasma IFN $\gamma$

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

### ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells

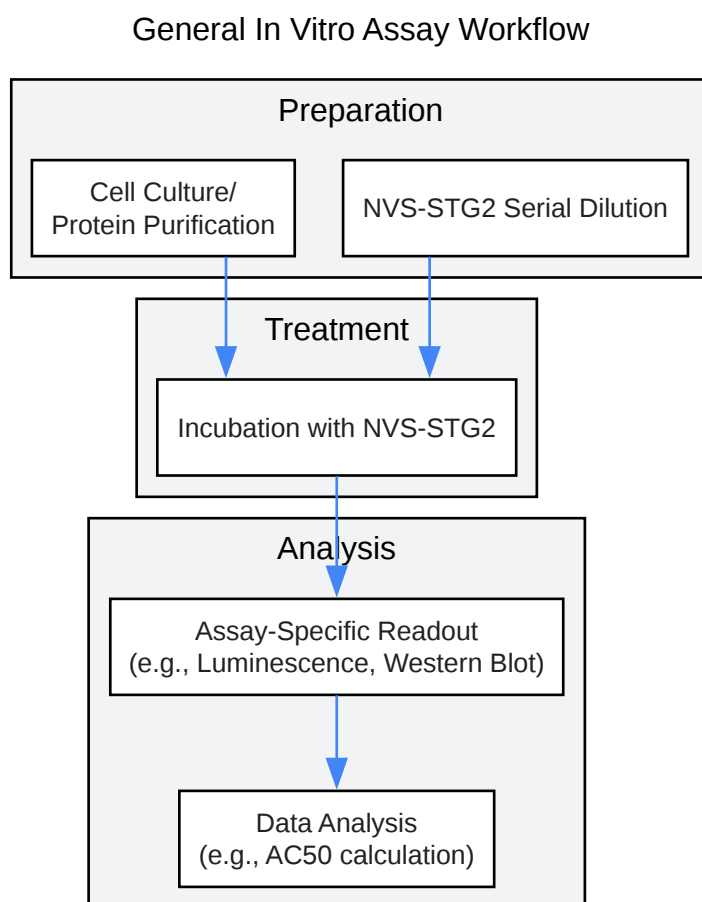
- **Cell Seeding:** Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 µL of complete growth medium.
- **Compound Addition:** Prepare serial dilutions of **NVS-STG2** in DMSO and add to the wells (final DMSO concentration <0.5%).
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Lysis and Reporter Detection:** Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
- **Data Analysis:** Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC<sub>50</sub>.

### STING-Dependent IRF3 Phosphorylation Assay

- **Transfection:** Co-transfect HEK293T cells with plasmids encoding human STING and FLAG-tagged IRF3.
- **Compound Treatment:** 24 hours post-transfection, treat the cells with **NVS-STG2** (e.g., 50 µM) or vehicle control for 16 hours.

- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.
- Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

## Experimental Workflow Diagram



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Caption: A generalized workflow for in vitro characterization of **NVS-STG2**.

## Conclusion and Future Directions

**NVS-STG2** is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of **NVS-STG2** on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, **NVS-STG2** may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of **NVS-STG2** and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding **NVS-STG2** entering clinical trials.

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## References

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